4-(Cyclopropylmethoxy)-1,2-difluorobenzene
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Overview
Description
4-(Cyclopropylmethoxy)-1,2-difluorobenzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a cyclopropylmethoxy group and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and cyclopropylmethanol.
O-Alkylation: The first step involves the O-alkylation of 1,2-difluorobenzene with cyclopropylmethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the cyclopropylmethoxy group.
Reduction Reactions: Products include reduced forms of the benzene ring or the cyclopropylmethoxy group.
Scientific Research Applications
4-(Cyclopropylmethoxy)-1,2-difluorobenzene has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is used as a building block in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is structurally similar but contains an additional carboxylic acid group.
4-(Cyclopropylmethoxy)-2-nitroaniline: This compound has a nitro group instead of fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
4-(Cyclopropylmethoxy)-1,2-difluorobenzene is unique due to the presence of both cyclopropylmethoxy and difluorobenzene groups, which confer distinct chemical properties such as high reactivity and stability. Its unique structure makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVJKAITEBRBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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